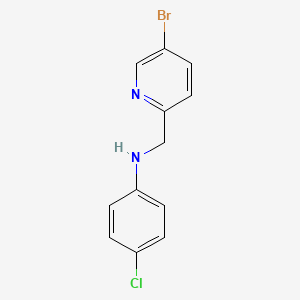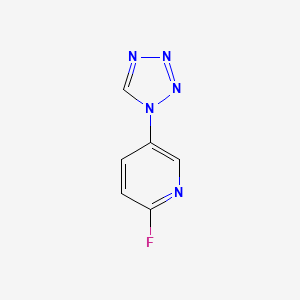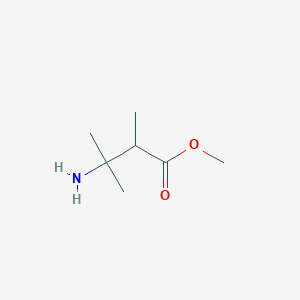![molecular formula C6H10O2S B8491256 1-[(Methylsulfanyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B8491256.png)
1-[(Methylsulfanyl)methyl]cyclopropane-1-carboxylic acid
Vue d'ensemble
Description
1-[(Methylsulfanyl)methyl]cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C6H10O2S It is a derivative of cyclopropanecarboxylic acid, where a methylthiomethyl group is attached to the cyclopropane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Methylsulfanyl)methyl]cyclopropane-1-carboxylic acid typically involves the following steps:
Cyclopropanation: The cyclopropane ring can be formed through the cyclopropanation of alkenes using diazo compounds or carbenes.
Introduction of the Methylthiomethyl Group: This can be achieved through nucleophilic substitution reactions where a suitable leaving group on the cyclopropane ring is replaced by a methylthiomethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation reactions followed by functional group transformations under optimized conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(Methylsulfanyl)methyl]cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The methylthiomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The methylthiomethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted cyclopropanecarboxylic acid derivatives.
Applications De Recherche Scientifique
1-[(Methylsulfanyl)methyl]cyclopropane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used in the study of cyclopropane ring chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(Methylsulfanyl)methyl]cyclopropane-1-carboxylic acid involves its interaction with various molecular targets and pathways. The methylthiomethyl group can participate in nucleophilic and electrophilic reactions, while the cyclopropane ring can undergo ring-opening reactions under certain conditions. These interactions can lead to the formation of reactive intermediates that exert biological or chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methylcyclopropanecarboxylic acid: Lacks the methylthiomethyl group, making it less reactive in certain chemical reactions.
Cyclopropanecarboxylic acid: The simplest derivative, without any substituents on the cyclopropane ring.
2-Methylcyclopropanecarboxylic acid: Has a methyl group at a different position, leading to different reactivity and properties.
Uniqueness
1-[(Methylsulfanyl)methyl]cyclopropane-1-carboxylic acid is unique due to the presence of the methylthiomethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C6H10O2S |
|---|---|
Poids moléculaire |
146.21 g/mol |
Nom IUPAC |
1-(methylsulfanylmethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H10O2S/c1-9-4-6(2-3-6)5(7)8/h2-4H2,1H3,(H,7,8) |
Clé InChI |
HSOAQEVFZVCXQW-UHFFFAOYSA-N |
SMILES canonique |
CSCC1(CC1)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
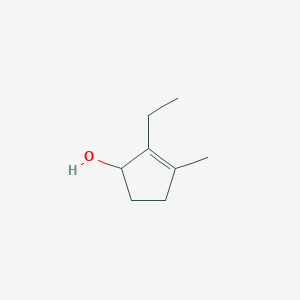

![1-Hydroxymethyl-4-Hydroxy-9H-pyrido[3,4-b]Indole](/img/structure/B8491180.png)
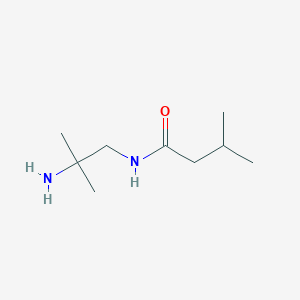
![2-[4-(2-Aminoethyl)-phenoxy]-isonicotinonitrile](/img/structure/B8491208.png)
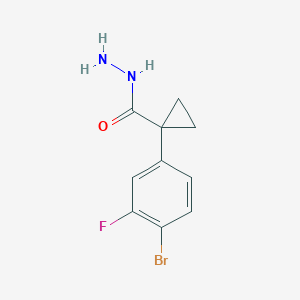
![1-Piperidineacetamide,4-[(4-fluorophenyl)methyl]-n-[3-[(phenylmethyl)amino]phenyl]-](/img/structure/B8491221.png)
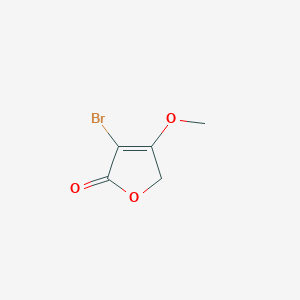
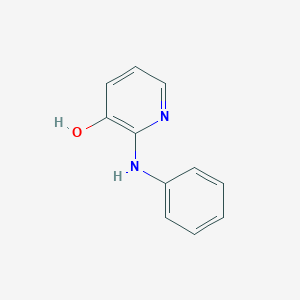
![3-Bromo-9H-dipyrido[2,3-b;4',3'-d]pyrrol-5-ol](/img/structure/B8491244.png)
